Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The compound difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is systematically named according to IUPAC guidelines as 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid. This nomenclature reflects the substitution pattern on the pyridine ring, where the trifluoromethyl group occupies the 5-position, and the difluoroacetic acid moiety is attached to the 2-position. The CAS Registry Number 1215583-64-4 uniquely identifies this compound, distinguishing it from structurally similar derivatives such as ethyl difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate (CAS 1216700-64-9) and 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1823423-07-9).
The SMILES notation O=C(O)C(F)(F)C1=NC=C(C(F)(F)F)C=C1 confirms the connectivity: a pyridine ring substituted at position 5 with a trifluoromethyl group and at position 2 with a difluoroacetic acid group. This structural assignment aligns with spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) analyses, which validate the positions of fluorine and carboxyl functional groups.
Molecular Formula and Weight Validation Through Mass Spectrometry
The molecular formula C₈H₄F₅NO₂ corresponds to a calculated exact mass of 241.11 g/mol , consistent with high-resolution mass spectrometry (HRMS) data. Electrospray ionization (ESI) and time-of-flight (TOF) techniques typically yield a predominant ion peak at m/z 242.02 ([M+H]⁺), corroborating the molecular weight. Isotopic patterns for fluorine (monoisotopic) and carbon further validate the formula, with the trifluoromethyl group contributing a characteristic triplet in the mass spectrum due to its three equivalent fluorine atoms.
Comparative analysis with related compounds, such as methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate (C₈H₄F₅NO₂, MW 241.11), confirms the precision of mass spectrometric methods in differentiating positional isomers. For instance, the ethyl ester derivative (C₁₀H₈F₅NO₂, MW 269.17) exhibits a distinct fragmentation pattern, emphasizing the role of the carboxylic acid group in the parent compound’s ionization behavior.
Stereoelectronic Effects of Difluoro and Trifluoromethyl Substituents
The difluoro and trifluoromethyl groups exert pronounced stereoelectronic effects on the molecule’s conformation and reactivity. The trifluoromethyl group, a strong electron-withdrawing substituent, induces meta-directing effects on the pyridine ring, polarizing the π-electron system and increasing the ring’s electrophilicity. This is evidenced by reduced electron density at the 4-position, as demonstrated through Hammett substituent constants (σₚ = +0.54 for CF₃).
The difluoroacetic acid moiety engages in hyperconjugative interactions, where σ(C–F) orbitals donate electron density to adjacent σ(C–C) orbitals. This stabilizes the *gauche conformation of the acetic acid side chain, as predicted by the fluorine gauche effect . Density functional theory (DFT) calculations reveal a rotational barrier of ~3.2 kcal/mol for the C–C bond linking the pyridine and acetic acid groups, favoring a dihedral angle of 60° between the ring and carboxylate plane. These interactions enhance the compound’s acidity, with a calculated pKa of ~2.1 for the carboxylic acid group, comparable to trifluoroacetic acid (pKa 0.23).
Comparative Analysis of Pyridine Ring Substitution Patterns
Substitution patterns on the pyridine ring critically influence the compound’s physicochemical properties. The table below contrasts This compound with analogs featuring alternative substituents:
| Compound | Substituent Positions | LogP | Dipole Moment (D) | Reactivity Toward Electrophiles |
|---|---|---|---|---|
| Difluoro[5-CF₃-pyridin-2-yl]acetic acid | 2-(CF₂CO₂H), 5-CF₃ | 1.84 | 4.2 | Moderate (meta-directing) |
| 3-Chloro-5-CF₃-pyridin-2-yl acetic acid | 2-CH₂CO₂H, 3-Cl, 5-CF₃ | 2.15 | 3.9 | Low (ortho/para-directing) |
| Ethyl[5-CF₃-pyridin-2-yl]acetate | 2-CH₂CO₂Et, 5-CF₃ | 2.67 | 3.5 | High (ester hydrolysis) |
The 5-trifluoromethyl group enhances lipophilicity (LogP = 1.84) compared to chlorine-substituted analogs (LogP = 2.15). Additionally, the electron-withdrawing nature of CF₃ reduces basicity of the pyridine nitrogen, with a calculated proton affinity of 198 kcal/mol versus 210 kcal/mol for unsubstituted pyridine. Substitution at the 2-position with a difluoroacetic acid group further modulates solubility, yielding a water solubility of 12.7 mg/mL at pH 7, compared to <1 mg/mL for non-polar derivatives.
Properties
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-2-1-4(3-14-5)8(11,12)13/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSEGCDPAHKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of a pyridine derivative with fluorinating agents such as N-fluoropyridinium salts. These salts can be prepared by reacting the corresponding pyridine with fluorine gas (F₂) in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes utilize efficient fluorinating reagents and advanced fluorination technology to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents and strong acids are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions may introduce additional functional groups into the pyridine ring, while oxidation reactions may convert the acetic acid moiety into other carboxylic acid derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is often utilized as a key intermediate in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as electrophilic substitution and nucleophilic addition, allows chemists to introduce additional functional groups into the pyridine ring. This versatility is crucial in developing new materials with tailored properties.
Reactions Involving this compound:
- Electrophilic Substitution Reactions : The electron-withdrawing nature of the fluorine atoms enhances the reactivity towards electrophiles.
- Oxidation and Reduction : The compound can be subjected to oxidation or reduction under specific conditions, although these reactions are less common due to the inherent stability provided by fluorination.
Biological Research
Potential Antiviral and Anticancer Properties
Recent studies have indicated that this compound exhibits promising biological activities. Research has focused on its potential as an antiviral agent and its application in cancer therapies. The compound's unique electronic properties may influence its interaction with biological targets, potentially leading to modulation of various cellular pathways.
Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity, thus affecting biological pathways related to disease processes.
Pharmaceutical Applications
Drug Development
Due to its stability and favorable pharmacokinetic properties, this compound is being explored as a candidate for drug development. Its lipophilicity improves bioavailability, making it suitable for formulating effective pharmaceutical agents.
Case Studies in Drug Discovery
Several case studies have documented the synthesis of novel derivatives based on this compound that demonstrate enhanced therapeutic efficacy against various diseases, including metabolic disorders and cancers.
Industrial Applications
Agrochemicals and Material Science
In industry, this compound is used in the formulation of agrochemicals that benefit from its unique chemical properties. Its stability under various environmental conditions makes it an attractive candidate for developing herbicides and pesticides.
Comparison Table of Similar Compounds
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| This compound | Highly fluorinated | Drug development, agrochemicals |
| Trifluoromethylpyridines | Fewer fluorine atoms | Synthesis intermediates |
| Fluoropyridines | Varying degrees of fluorination | Diverse chemical applications |
Mechanism of Action
The mechanism of action of Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in the modulation of biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic Acid
- Structure : Features a chlorine atom at the 3-position and a -CF₃ group at the 5-position on the pyridine ring.
- Molecular formula: C₈H₅ClF₃NO₂
- Molecular weight : 239.58 g/mol
- Key differences: The chlorine substituent increases molecular weight and polarizability compared to the non-chlorinated analog. This enhances hydrophobicity and may improve binding to hydrophobic enzyme pockets .
2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic Acid
- Structure : Replaces the pyridine ring with a thiophene ring, retaining the -CF₃ group and adding a fluorine atom on the acetic acid moiety.
- Key differences: The thiophene ring alters electronic properties (e.g., reduced aromaticity vs.
Fluorination Patterns on the Acetic Acid Moiety
2,2-Difluoro-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic Acid
- Structure : Contains a difluoroacetic acid group linked to a pyrimidine ring.
- Molecular formula : C₆H₄F₂N₂O₄
- ~2.6 for acetic acid) .
2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic Acid
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-[5-(Trifluoromethyl)pyridin-2-yl]acetic acid | C₈H₆F₃NO₂ | 205.13 | 275.1 | -CF₃ (pyridine) |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C₈H₅ClF₃NO₂ | 239.58 | N/A | -Cl, -CF₃ (pyridine) |
| 2,2-Difluoro-2-(2,4-dioxopyrimidin-5-yl)acetic acid | C₆H₄F₂N₂O₄ | 206.10 | N/A | Difluoroacetic acid, pyrimidine |
| 2-Fluoro-2-(5-(trifluoromethyl)thiophen-2-yl)acetic acid | C₇H₅F₄O₂S | 244.17 | N/A | -F (acetic acid), thiophene |
Biological Activity
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound features a pyridine ring substituted with both difluoro and trifluoromethyl groups. Its molecular formula is . The unique arrangement of fluorine atoms enhances its chemical properties, making it a valuable candidate in various biological applications, particularly in drug development and agrochemicals.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms can modify the electronic properties of the compound, enhancing binding affinity and selectivity for target molecules.
Key Mechanisms:
- Enzyme Interaction : The compound can act as a probe in nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of enzyme interactions.
- Protein-Ligand Binding : Its fluorinated nature may improve the interaction with proteins, potentially leading to enhanced biological efficacy.
Biological Applications
This compound has several notable applications in biology and medicine:
- Agrochemicals : It is used in developing herbicides and insecticides due to its enhanced biological activity compared to non-fluorinated analogs.
- Pharmaceuticals : The compound shows promise in drug design, particularly for targeting specific pathways in diseases such as cancer and parasitic infections.
Research Findings
Extensive research has been conducted to evaluate the biological activity of this compound. Below are key findings from various studies:
Case Studies
- Antiparasitic Activity :
- Enzyme Inhibition :
- Toxicity Studies :
Table 1: Biological Activity Comparison of Fluorinated Pyridine Derivatives
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.010 | Antiparasitic |
| 4-Fluoropyridine | 0.038 | Enzyme Inhibition |
| 3-Fluoropyridine | 0.067 | Enzyme Inhibition |
| Non-fluorinated analog | 0.177 | Reduced Activity |
Table 2: Solvent Effects on Reaction Yields
| Solvent | Release of Trifluoroacetate (%) | Release of Fluoroform (%) |
|---|---|---|
| DMPU | 95 | 5 |
| DMF | 88 | 12 |
| DMSO | 79 | 21 |
| THF | 34 | 66 |
Q & A
Q. What are the key physicochemical properties of difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid, and how are they characterized?
The compound typically appears as a solid with a molecular formula C₉H₅F₅NO₂ (exact mass: ~234.07 g/mol). Key properties include solubility in polar aprotic solvents (e.g., DMSO) and stability under dry, room-temperature storage . Characterization methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution patterns and aromatic proton environments.
- HPLC for purity assessment, especially given the potential for hydrolytic degradation under humid conditions .
- Melting point analysis to detect polymorphic forms, which may explain discrepancies in reported solubility .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis often involves:
- Step 1 : Preparation of the pyridine core via Suzuki-Miyaura coupling between halogenated pyridines and boronic acids (e.g., 5-(trifluoromethyl)pyridin-2-ylboronic acid) .
- Step 2 : Difluorination at the acetic acid moiety using agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E to introduce the -CF₂- group .
- Step 3 : Acidic hydrolysis or deprotection (if ester intermediates are used) to yield the final acetic acid derivative .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent moisture absorption and thermal degradation .
- Handling : Use anhydrous solvents and gloveboxes for reactions. Avoid prolonged exposure to light, as UV irradiation may cleave C-F bonds .
Advanced Research Questions
Q. What challenges arise in achieving regioselective difluorination of the acetic acid moiety, and how can they be addressed?
Difluorination often competes with over-fluorination or side reactions. Strategies include:
- Catalyst optimization : Use of palladium or nickel catalysts to direct fluorination to the α-position of the acetic acid group .
- Solvent control : Anhydrous dichloromethane or THF minimizes hydrolysis of fluorinating agents .
- Analytical validation : ¹⁹F NMR and high-resolution mass spectrometry (HRMS) confirm regiochemistry and rule out byproducts .
Q. How can researchers resolve contradictions in reported solubility or reactivity data?
Discrepancies may stem from:
- Purity issues : Impurities from incomplete fluorination (e.g., monofluoro byproducts) alter solubility. Validate purity via HPLC and elemental analysis .
- Polymorphism : Different crystalline forms exhibit varying solubilities. Use X-ray diffraction (XRD) to identify dominant polymorphs .
- pH-dependent behavior : The carboxylic acid group’s ionization state (pKa ~2–3) affects solubility. Conduct pH-solubility profiling in buffered solutions .
Q. What advanced analytical techniques are recommended for studying its interaction with biological targets?
For enzyme inhibition or receptor-binding studies:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Dynamics (MD) Simulations : Model fluorine’s role in enhancing binding affinity via hydrophobic/halogen-bonding interactions .
Q. How can degradation pathways be identified and mitigated during long-term storage?
Q. What methodologies are suitable for detecting trace impurities in synthesized batches?
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect fluorinated byproducts at ppm levels .
- Ion Chromatography (IC) : Quantify residual fluoride ions from incomplete fluorination .
- 2D-NMR (e.g., HSQC, HMBC): Resolve overlapping signals from structurally similar impurities .
Data Analysis and Mechanistic Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity or metabolic fate?
Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
